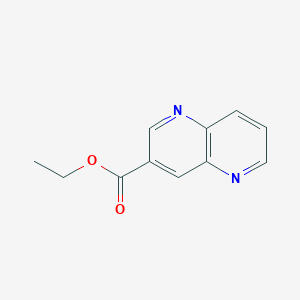

Ethyl 1,5-naphthyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-6-10-9(13-7-8)4-3-5-12-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMFCDDVBRLZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239227 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447608-02-7 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447608-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 1,5 Naphthyridine 3 Carboxylate and Its Core Scaffold

Electrophilic Substitution Reactions on the 1,5-Naphthyridine (B1222797) Ring System

The 1,5-naphthyridine nucleus is inherently electron-deficient, which makes electrophilic aromatic substitution (SEAr) challenging. The nitrogen atoms deactivate the ring, making it less nucleophilic than benzene (B151609). nih.gov Consequently, reactions like nitration and sulfonation, which are common for many aromatic systems, are difficult to achieve directly on the 1,5-naphthyridine core.

However, electrophilic attack can occur at the nitrogen atoms. N-alkylation, N-acylation, and N-tosylation are frequently reported reactions. For instance, 1,5-naphthyridines readily react with alkyl halides to form N-alkylated products. nih.gov

To facilitate electrophilic substitution on the carbon atoms of the ring, one strategy is the formation of N-oxides. The N-oxide group can activate the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic additions. nih.gov For example, the reaction of 1,5-naphthyridine with a peracid like m-CPBA can form the corresponding N-oxide, which can then be used in subsequent reactions. nih.gov

In fused 1,5-naphthyridine systems, such as benzo[b] nih.govrsc.orgnaphthyridines, electrophilic substitution like nitration with a mixture of nitric acid and sulfuric acid occurs preferentially on the more electron-rich benzene ring rather than the naphthyridine core. rsc.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base (e.g., Cs2CO3) | N-Alkyl-1,5-naphthyridinium salts/N-Alkyl-1,5-naphthyridinones | nih.gov |

| N-Oxidation | Peracids (e.g., m-CPBA) | 1,5-Naphthyridine-N-oxides | nih.gov |

| Nitration (of fused systems) | HNO3/H2SO4 | Nitro-benzo[b] nih.govrsc.orgnaphthyridines | rsc.org |

Nucleophilic Substitution Reactions and Site-Specific Ring Functionalization

The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic substitution reactions (SNAr), particularly at positions ortho and para to the nitrogen atoms (C2, C4, C6, and C8). This reactivity is a cornerstone for the functionalization of the 1,5-naphthyridine scaffold. nih.govmdpi.com

A primary route for introducing a wide array of functional groups onto the 1,5-naphthyridine ring involves the initial halogenation, followed by nucleophilic displacement of the halide.

Halogenation: Hydroxy-1,5-naphthyridines or 1,5-naphthyridinones are valuable precursors for halogenation. Treatment of these compounds with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) effectively converts the hydroxyl or carbonyl group into a chloro group, which is an excellent leaving group. nih.gov For example, 1,5-naphthyridin-4(1H)-one can be converted to 4-chloro-1,5-naphthyridine. nih.gov Bromination of the parent 1,5-naphthyridine can also be achieved using bromine in acetic acid to yield brominated intermediates. nih.gov

Nucleophilic Displacement: The resulting halo-1,5-naphthyridines are versatile intermediates that readily undergo nucleophilic aromatic substitution with a variety of nucleophiles.

Amination: Chloro- and bromo-1,5-naphthyridines react with various primary and secondary amines to produce amino-1,5-naphthyridine derivatives. These reactions are often facilitated by a base such as cesium carbonate. nih.gov Palladium-catalyzed methods, like the Buchwald-Hartwig amination, have also been employed to form C-N bonds. nih.gov

Thiolation: Reaction with thiols, such as sodium methanethiol, in the presence of a base like sodium hydride, allows for the introduction of sulfur-containing substituents. nih.gov

Alkoxylation: Alkoxy groups can be introduced through reactions with alkoxides.

| Halogenation Reaction | Starting Material | Reagent | Product | Reference |

| Chlorination | 1,5-Naphthyridin-4(1H)-one | POCl3 | 4-Chloro-1,5-naphthyridine | nih.gov |

| Bromination | 1,5-Naphthyridine | Br2, Acetic Acid | Bromo-1,5-naphthyridine | nih.gov |

| Nucleophilic Displacement Reaction | Substrate | Nucleophile | Product | Reference |

| Amination | 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridine derivatives | nih.gov |

| Thiolation | 4-Chloro-1,5-naphthyridine | Sodium methanethiol, NaH | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

The introduction of a cyano group, a versatile functional group that can be converted into amines, carboxylic acids, or amides, is a key transformation.

One effective method for cyanation involves the reaction of 1,5-naphthyridine-N-oxides with a cyanide source like trimethylsilylcyanide (TMSCN) or potassium cyanide. nih.gov This reaction proceeds via nucleophilic attack of the cyanide ion on the activated ring. Another strategy is the nucleophilic displacement of a triflate group (a good leaving group) with a cyanide salt. nih.gov

| Cyanation Method | Substrate | Reagent | Product | Reference |

| From N-oxide | 1,5-Naphthyridine-N-oxide | TMSCN or KCN | 2-Cyano-1,5-naphthyridine | nih.gov |

| Displacement of Triflate | 2-Triflyloxy-1,5-naphthyridine | Cyanide salt | 2-Cyano-1,5-naphthyridine | nih.gov |

Oxidation and Reduction Pathways of the Naphthyridine Core

Oxidation: The 1,5-naphthyridine ring is generally resistant to oxidation. However, specific oxidation reactions are important for its functionalization. As mentioned, N-oxidation of the ring nitrogens using peracids is a key step to activate the ring for other transformations. nih.gov Additionally, derivatives such as tetrahydro-1,5-naphthyridines can be dehydrogenated to the fully aromatic 1,5-naphthyridine system using methods like visible-light photoredox catalysis with a cobalt catalyst. nih.gov

Reduction: The 1,5-naphthyridine ring can be reduced under various conditions to yield tetrahydro- or decahydro-1,5-naphthyridines.

Catalytic Hydrogenation: Using palladium on charcoal (Pd/C) in ethanol (B145695) typically leads to the reduction of one of the pyridine (B92270) rings, yielding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120). rsc.org

Chemical Reduction: Reduction with sodium in ethanol or with platinum oxide in an acidic medium can lead to the fully saturated decahydro-1,5-naphthyridine. rsc.org The latter method can produce a mixture of cis and trans isomers. rsc.org

| Reaction | Reagents/Conditions | Product | Reference |

| N-Oxidation | m-CPBA | 1,5-Naphthyridine-N-oxide | nih.gov |

| Dehydrogenation | Ru(bpy)3Cl2, Co(dmgH)2PyCl, visible light | 1,5-Naphthyridine | nih.gov |

| Partial Reduction | Pd/C, H2, Ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | rsc.org |

| Full Reduction | Na, Ethanol or PtO2, H2, Acid | Decahydro-1,5-naphthyridine | rsc.org |

Metalation and Directed Lithiation Strategies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of 1,5-naphthyridine, the nitrogen atoms can act as directing groups, facilitating deprotonation at adjacent carbon atoms by strong bases.

The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or mixed metal-TMP bases like TMPZnCl·LiCl and TMPMgCl·LiCl, allows for highly regioselective metalation of the 1,5-naphthyridine scaffold. thieme-connect.com Depending on the specific reagent and conditions used, it is possible to functionalize the 2-, 4-, or 8-positions of the ring. thieme-connect.com The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., iodine, ethyl chloroformate) to introduce a range of substituents with high precision. thieme-connect.com

| Metalating Agent | Position of Functionalization | Electrophile Example | Product Example | Reference |

| TMP2Mg·2LiCl | C4 | I2 | 4-Iodo-1,5-naphthyridine | thieme-connect.com |

| TMPZnCl·LiCl | C4, C8 (difunctionalization) | BrCl2CCCl2Br | 4,8-Dibromo-1,5-naphthyridine | thieme-connect.com |

| TMPLi | C8 | Ph-Br | 8-Phenyl-1,5-naphthyridine | thieme-connect.com |

Side Chain Modification Reactions on 1,5-Naphthyridine Derivatives

Functional groups attached to the 1,5-naphthyridine core can be chemically modified without altering the heterocyclic ring system, further expanding the molecular diversity of this scaffold.

For instance, a methyl group on the ring can be oxidized to a formyl group or a carboxylic acid group using a basic solution of silver oxide. mdpi.com A nitrile group can be hydrolyzed to a carboxylic acid by heating in an aqueous alkali solution. mdpi.com Another example involves the reaction of a methyl-substituted 1,5-naphthyridine with N-bromosuccinimide (NBS) to afford a bromomethyl derivative, which can then be used in further substitution reactions. nih.gov These transformations are crucial for late-stage functionalization in the synthesis of complex molecules.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

| Methyl (-CH3) | Ag2O, basic solution | Formyl (-CHO) or Carboxyl (-COOH) | mdpi.com |

| Nitrile (-CN) | Aqueous alkali, heat | Carboxylic acid (-COOH) | mdpi.com |

| Methyl (-CH3) | N-Bromosuccinimide (NBS) | Bromomethyl (-CH2Br) | nih.gov |

Mechanistic Investigations of 1,5-Naphthyridine Forming Reactions

The formation of the 1,5-naphthyridine scaffold, a key structural motif in various biologically active compounds, has been the subject of detailed mechanistic studies. Understanding the reaction pathways is crucial for optimizing synthetic strategies and achieving desired regioselectivity and stereoselectivity. Computational and experimental investigations have shed light on the intricate mechanisms involved, particularly in cycloaddition reactions.

Stepwise Cycloaddition Mechanisms

While concerted cycloadditions are common in organic synthesis, the formation of 1,5-naphthyridine derivatives through cycloaddition reactions often proceeds via a stepwise mechanism. This is particularly evident in the aza-Diels-Alder, or Povarov, reaction.

Combined experimental and computational studies on the Lewis acid-activated reaction between N-(3-pyridyl)aldimines and acetylenes suggest a stepwise [4+2]-cycloaddition pathway. nih.gov In this mechanism, the presence of nitrogen in the pyridine ring deactivates the system towards electrophilic substitution. This leads to the formation of a 3-azatriene intermediate. The reaction then proceeds through an electrocyclic ring closure (ERC) to form heterocyclic intermediates, which, after prototropic tautomerization and subsequent aromatization, yield the final 1,5-naphthyridine products. nih.gov

Another example of a stepwise process is seen in the reaction of 1,5-naphthyridine with acetylenedicarboxylate. A proposed mechanism suggests the initial reversible formation of a 1,3-dipole intermediate (species A in the table below). mdpi.com This is followed by the selective addition of a second molecule of the acetylene (B1199291) to the carbonyl group of the intermediate. The resulting anionic oxygen center (in species B) then attacks the 2-position of the naphthyridine ring to furnish the final product. mdpi.com The reversible nature of the initial 1,3-dipole formation is supported by experimental observations at varying temperatures. mdpi.com

A well-documented strategy for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives involves the hetero-Diels-Alder reaction between N-(3-pyridyl) aldimines and various olefins, such as indene (B144670) or styrenes. nih.govmdpi.com This Povarov-type reaction, often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O), proceeds through a [4+2]-cycloaddition. mdpi.com The initial cycloadducts can then be aromatized to afford the corresponding substituted 1,5-naphthyridines. nih.gov

Table 1: Key Intermediates in Stepwise Cycloaddition

| Intermediate Type | Description | Precursors | Subsequent Step | Reference |

|---|---|---|---|---|

| 3-Azatriene | An open-chain intermediate formed prior to cyclization. | N-(3-pyridyl)aldimines and acetylenes | Electrocyclic ring closure | nih.gov |

| 1,3-Dipole (A) | A reversibly formed dipolar species. | 1,5-Naphthyridine and acetylene | Addition of a second acetylene molecule | mdpi.com |

| Anionic Adduct (B) | Formed after the addition of a second acetylene molecule. | 1,3-Dipole (A) and acetylene | Intramolecular ring-closing attack | mdpi.com |

| Tetrahydro-1,5-naphthyridine | The initial cycloadduct from a Povarov reaction. | N-(3-pyridyl) aldimines and olefins | Aromatization/Dehydrogenation | nih.govmdpi.com |

Transition State Analysis in Naphthyridine Synthesis

The stereochemical and regiochemical outcomes of 1,5-naphthyridine synthesis are often dictated by the geometry of the transition states. Theoretical and experimental studies of the aza-Diels-Alder reaction for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have shown that the reaction proceeds in a regio- and stereoselective manner through endo intermediates. nih.gov The preference for endo transition states leads to the specific formation of products like glyoxalate-derived 1,5-naphthyridines and 4-phenyl-1,5-naphthyridine derivatives with controlled stereochemistry at two centers. nih.gov

Transition state analysis is also crucial in understanding the reactivity of the formed 1,5-naphthyridine ring itself. For instance, in the direct C-H trifluoromethylation of 1,5-naphthyridine, a key step involves the dual activation of both the naphthyridine substrate and trifluoromethyltrimethylsilane by hydrogen fluoride (B91410) (HF). This process is understood to proceed through a six-membered transition state, which facilitates the regioselective transfer of the trifluoromethyl group to the C-2 position. nih.gov This high degree of functional group tolerance highlights the controlled nature of the reaction pathway dictated by the transition state geometry. nih.gov

Table 2: Transition State Characteristics in Naphthyridine Reactions

| Reaction Type | Transition State Geometry | Outcome | Reactants | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder (Povarov) | Endo | Regio- and stereoselective formation of tetrahydro-1,5-naphthyridines | N-(3-pyridyl) aldimines and olefins | nih.gov |

| C-H Trifluoromethylation | Six-membered | Selective C-2 trifluoromethylation | 1,5-Naphthyridine and CF₃SiMe₃/HF | nih.gov |

Advanced Research Applications of Ethyl 1,5 Naphthyridine 3 Carboxylate in Chemical Sciences

Role as a Versatile Molecular Building Block in Synthetic Organic Chemistry

The unique structural features of ethyl 1,5-naphthyridine-3-carboxylate make it an ideal starting point for the synthesis of diverse and complex organic molecules. Its core structure can be strategically modified to build intricate fused systems and participate in powerful multi-component reactions.

Ethyl 1,5-naphthyridine-3-carboxylate and its derivatives serve as key precursors for constructing polycyclic molecules where additional rings are fused to the naphthyridine framework. These fused systems are of great interest in medicinal chemistry and materials science. The synthesis often involves leveraging the existing rings and functional groups to facilitate intramolecular cyclization reactions.

A notable example is the synthesis of ethyl canthin-6-one-1-carboxylate and its analogues. This process starts from a derivative, ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, and proceeds through a three-step sequence involving a Palladium-catalyzed Suzuki-Miyaura coupling followed by a Copper-catalyzed intramolecular C-N bond formation. Similarly, ethyl 4-(2-haloaryl)-6-oxo-5,6-dihydronaphthyridine-3-carboxylates can be converted into ethyl 6-oxo-6H-indolo[3,2,1-de]naphthyridine-1-carboxylates via a copper-catalyzed Buchwald cyclization. These methods demonstrate the utility of the ethyl 1,5-naphthyridine-3-carboxylate scaffold in accessing complex, multi-ring structures.

| Precursor | Key Reaction Type | Resulting Fused System | Catalyst / Reagents |

| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | Suzuki-Miyaura Coupling & Cu-catalyzed Amidation | Ethyl canthin-6-one-1-carboxylate | Pd and Cu catalysts |

| Ethyl 4-(2-haloaryl)-6-oxo-5,6-dihydronaphthyridine-3-carboxylate | Buchwald Cyclization | Ethyl 6-oxo-6H-indolo[3,2,1-de]naphthyridine-1-carboxylate | CuI, DMEDA, Cs₂CO₃ |

| 3-Aminopyridine (B143674) (precursor to the naphthyridine core) | One-pot three-component reaction | Chromeno[4,3-b]naphthyridine derivatives | Sulfamic acid |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The 1,5-naphthyridine (B1222797) framework, or its precursors, can act as a foundational scaffold in such reactions.

One significant application is the Povarov-type [4+2]-cycloaddition reaction used to synthesize 7H-indeno[2,1-c]naphthyridine derivatives. In this MCR, N-(3-pyridyl) aldimines, formed in situ from 3-aminopyridine and an aldehyde, react with indene (B144670). This hetero-Diels-Alder reaction proceeds in a regio- and stereospecific manner to yield complex tetracyclic tetrahydronaphthyridines. This strategy highlights how the basic building blocks of the naphthyridine system can be used to rapidly generate molecular complexity.

| Reaction Type | Reactants | Product Class | Key Features |

| Povarov-type MCR | 3-Aminopyridine, Aldehydes, Indene | 7H-Indeno[2,1-c]naphthyridine derivatives | Forms tetracyclic systems in one pot; high regio- and stereospecificity |

Coordination Chemistry and Ligand Development

The two nitrogen atoms within the 1,5-naphthyridine ring are positioned in a way that makes them excellent coordination sites for metal ions. This has led to extensive research into the development of 1,5-naphthyridine-based ligands for various applications.

The 1,5-naphthyridine unit is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. The ethyl carboxylate group on the 3-position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, to introduce additional coordination sites or to tune the electronic properties of the ligand. Research has focused on synthesizing and characterizing these metal complexes, exploring their structural and electronic properties. For example, 1,5-naphthyridine functionalized indenyl and cyclopentadienyl (B1206354) ligands have been prepared from chloro-substituted 1,5-naphthyridines, demonstrating the versatility of this scaffold in creating sophisticated ligand architectures. The resulting metal complexes are studied for their potential in catalysis and materials science.

The development of metal complexes based on 1,5-naphthyridine ligands is a crucial step toward their application in catalysis. While much of the published research focuses on using catalysis to synthesize the naphthyridine derivatives themselves, the resulting metal-naphthyridine complexes are actively investigated for their own catalytic potential. The rigid ligand framework can impart specific geometries and electronic environments to the metal center, influencing its reactivity and selectivity in catalytic cycles. Research in this area explores the use of these complexes in both homogeneous (dissolved in the reaction medium) and heterogeneous (immobilized on a solid support) catalysis, aiming to develop novel and efficient catalysts for important organic transformations.

Applications in Advanced Materials Science Research

The unique photophysical and electronic properties of the 1,5-naphthyridine core make it a promising component for advanced functional materials. The extended π-system of the aromatic rings can be further expanded by creating fused systems, leading to materials with interesting optical and electronic characteristics.

An exemplary application is the construction of 1,5-naphthyridine-fused porphyrin dimers. Porphyrins are well-known for their strong light-absorbing properties. By fusing them with a 1,5-naphthyridine bridge, researchers can create novel dimeric structures with unique electronic communication between the two porphyrin units. These materials are investigated for their potential use in artificial photosynthesis, molecular electronics, and as sensors. The synthesis involves a multi-step process including nitration, hydrogenation, and a final Pt(II)-catalyzed intramolecular cyclization to yield the fused dimer. Such research demonstrates the value of the 1,5-naphthyridine scaffold in the bottom-up construction of complex functional materials.

Optoelectronic Properties and Potential in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has identified the 1,5-naphthyridine core as a promising component for organic light-emitting diodes (OLEDs) due to its favorable electronic characteristics. The great interest in 1,5-naphthyridines is partly due to their applications as organic light-emitting diodes, sensors, and semiconductors. mdpi.com While direct studies on the optoelectronic properties of Ethyl 1,5-naphthyridine-3-carboxylate are not extensively documented, research on closely related derivatives highlights the potential of this structural motif.

Computational studies have suggested that 4,8-substituted-1,5-naphthyridines could be promising materials for blue or blue-green light emission in OLEDs. nih.gov These theoretical models indicate that the 1,5-naphthyridine nucleus can serve as an effective electron-transport and hole-injecting/hole-transport material, which are critical functions for efficient OLED performance. nih.gov

Furthermore, the 1,5-naphthyridine structure has been successfully incorporated into more complex molecules designed to exhibit thermally activated delayed fluorescence (TADF). TADF emitters are a highly efficient class of materials for OLEDs. For instance, compounds that combine a rigid 1,5-naphthyridine acceptor with an acridine (B1665455) donor have shown significant potential as TADF emitters. nih.gov The strategic design of molecules that incorporate both TADF characteristics and aggregation-induced emission (AIE) properties, using the 1,5-naphthyridine core, provides a valuable pathway to developing highly efficient non-doped OLEDs. nih.gov

The role of Ethyl 1,5-naphthyridine-3-carboxylate in this context is primarily that of a versatile precursor. The ethyl carboxylate group can be readily transformed, for instance, via hydrolysis to the corresponding carboxylic acid, which can then be coupled with other functional units to construct sophisticated OLED materials. mdpi.com Moreover, the ester is a key intermediate in the synthesis of fused polycyclic aromatic systems containing the 1,5-naphthyridine unit, such as ethyl canthin-6-one-1-carboxylates, which are built from related ethyl 4-(2-haloaryl)-6-oxo-5,6-dihydro[1,5]naphthyridine-3-carboxylates. nih.gov

Table 1: Potential Optoelectronic Applications of the 1,5-Naphthyridine Core

| Application Area | Function of 1,5-Naphthyridine Core | Example Derivative Class | Potential Emission Color |

|---|---|---|---|

| OLED Emitter | Blue-Emitting Material | 4,8-substituted-1,5-naphthyridines | Blue / Blue-Green |

| OLED Emitter | Thermally Activated Delayed Fluorescence (TADF) | 1,5-Naphthyridinylacridine Compounds | - |

| OLED Component | Electron Transport Material | Substituted 1,5-Naphthyridines | - |

Development as Components in Biological Sensing Systems

The unique structural and electronic features of the 1,5-naphthyridine scaffold also make it a valuable platform for the design of fluorescent sensors for biological applications. The development of sensors based on this core often relies on the modulation of its fluorescence properties upon interaction with a specific analyte.

Derivatives of 1,5-naphthyridine have been explored as fluorescent sensors for amines. nih.gov These sensors operate based on a chemical reaction between the fluorophore and the amine, which results in a detectable change in fluorescence. nih.gov This capability is particularly relevant for biological sensing, where amines are common metabolites and signaling molecules.

In this area, Ethyl 1,5-naphthyridine-3-carboxylate again serves as a foundational synthetic intermediate. The ester group can be hydrolyzed to form 1,5-naphthyridine-3-carboxylic acid. mdpi.com This carboxylic acid derivative is highly versatile, as it can be readily conjugated to a wide range of biomolecules or recognition moieties through amide bond formation. mdpi.com For example, BODIPY dyes containing a terminal carboxylic acid have been shown to be attractive for biological assays due to this ease of conjugation. mdpi.com

This synthetic flexibility allows for the creation of targeted sensing systems. By attaching a specific receptor unit to the 1,5-naphthyridine core via the carboxylate position, researchers can design probes that selectively bind to a target analyte (e.g., a specific metal ion, protein, or small molecule), leading to a measurable optical response.

Table 2: Research Findings on 1,5-Naphthyridine Derivatives in Sensing

| Derivative Type | Analyte | Sensing Mechanism | Reference Finding |

|---|---|---|---|

| Naphthyridine Fluorophores | Amines | Chemical reaction leading to fluorescence change | The interaction between the fluorophore and the amine results in changes in fluorescence. nih.gov |

Molecular and Mechanistic Studies of 1,5 Naphthyridine Derivatives in Biological Systems in Vitro and Theoretical Focus

Investigation of Molecular Targets and Mechanism of Action

Molecular and mechanistic studies have revealed that 1,5-naphthyridine (B1222797) derivatives can interact with several key biological targets, leading to their observed therapeutic effects. These interactions primarily involve enzyme inhibition, receptor modulation, and direct engagement with DNA.

Derivatives of the 1,5-naphthyridine core have been identified as potent inhibitors of several critical cellular enzymes, particularly those involved in DNA replication, repair, and topology.

Poly (ADP-ribose) Polymerase-1 (PARP-1): A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives has been synthesized and identified as highly selective inhibitors of PARP-1. researchgate.net One of the most potent compounds from this series, compound 8m , demonstrated an IC₅₀ value of 0.49 nM for PARP-1 inhibition. researchgate.net This class of compounds not only inhibits the enzymatic activity of PARP-1 but also functions as PARP-1 DNA trappers. researchgate.net The trapping mechanism is considered a key driver of efficacy in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations. researchgate.netacs.org Another derivative, AZD5305, which features a 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl core, is a potent and selective PARP-1 inhibitor and trapper that has shown excellent efficacy in preclinical models. acs.orgsemanticscholar.org These findings highlight the potential of the 1,5-naphthyridine scaffold in developing targeted anticancer agents that exploit synthetic lethality. researchgate.net

Topoisomerase I/II: While extensive research on fluoroquinolones has focused on the DNA gyrase and topoisomerase IV inhibitory activity of the 1,8-naphthyridine (B1210474) isomer, the 1,5-naphthyridine scaffold has been successfully exploited to develop Topoisomerase I (Top1) inhibitors. nih.govwikipedia.org A study on the synthesis of phenyl- and indeno-1,5-naphthyridine derivatives revealed their activity as Top1 inhibitors, which correlated with antiproliferative effects against human colon cancer cells. nih.gov Fused polycyclic systems, such as dibenzo[c,h] semanticscholar.orgnih.govnaphthyridinediones and quinolino[4,3-b] semanticscholar.orgnih.govnaphthyridines, have also been shown to be effective Top1 inhibitors. mdpi.comnih.gov These compounds are designed to mimic the action of indenoisoquinolines, a class of non-camptothecin Top1 inhibitors that stabilize the enzyme-DNA cleavage complex, ultimately leading to cancer cell death. nih.gov

The versatility of the 1,5-naphthyridine scaffold extends to its ability to bind and modulate various cellular receptors. Optimization of a screening hit led to the discovery of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). colab.ws Compounds from this series inhibited ALK5 autophosphorylation with IC₅₀ values as low as 4 nM and demonstrated high selectivity over other kinases like p38 MAP kinase. colab.ws X-ray crystallography confirmed that these compounds bind to the ATP-binding site of the ALK5 kinase domain. colab.ws Furthermore, other fused 1,5-naphthyridine systems have been investigated as potential inhibitors of neurokinin NK1-receptors and the BET (bromodomain and extra C-terminal) family of bromodomains, indicating the broad receptor-targeting potential of this heterocyclic system. nih.gov

Beyond enzymatic inhibition, certain 1,5-naphthyridine derivatives exert their biological effects through direct interaction with DNA. The anticancer mechanism of Top1 inhibitors involves the stabilization of a ternary complex consisting of the drug, the enzyme, and DNA, which prevents the re-ligation of the single-strand break induced by the enzyme. nih.gov Dibenzo[c,h] semanticscholar.orgnih.govnaphthyridinediones were specifically designed as Top1 poisons based on this mechanism. nih.gov

A significant finding in this area is the dual action of some 1,5-naphthyridine derivatives as both enzyme inhibitors and DNA trappers. As mentioned, 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives are potent PARP-1 DNA trappers. researchgate.net This trapping mechanism, where the inhibitor locks the PARP-1 enzyme onto the DNA at a site of damage, is a powerful driver of cytotoxicity in cancer cells with defective DNA repair pathways. researchgate.netsemanticscholar.org Additionally, studies on benzo[b] semanticscholar.orgnih.govnaphthyridine derivatives have shown their ability to bind with calf thymus DNA, which is consistent with their role as Top1 inhibitors that interfere with DNA processing. nih.gov

In Vitro Biological Activity Assessments

The molecular interactions detailed above translate into measurable biological activities in vitro, including antimicrobial effects against pathogenic bacteria and antiproliferative action against various cancer cell lines.

While the 1,8-naphthyridine core is more famously associated with broad-spectrum antibacterial agents like nalidixic acid and enoxacin, derivatives of the 1,5-naphthyridine scaffold have also been explored for their antimicrobial properties. nih.gov A computational and molecular modeling study identified a 1,5-naphthyridine derivative, 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, as a promising inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. frontiersin.orgresearchgate.net The CrtM enzyme is crucial for the biosynthesis of staphyloxanthin, a golden pigment that acts as a virulence factor, protecting the bacterium from the host's immune response. frontiersin.org Inhibition of this enzyme represents a targeted strategy against S. aureus infections. frontiersin.orgresearchgate.net

Although specific data for ethyl 1,5-naphthyridine-3-carboxylate against Klebsiella pneumoniae and S. aureus is limited in the reviewed literature, the activity of related derivatives suggests potential in this area. For instance, various 1,8-naphthyridine derivatives have demonstrated activity against both S. aureus and K. pneumoniae. nih.gov Further screening of 1,5-naphthyridine libraries against these specific pathogens is warranted.

The antiproliferative properties of 1,5-naphthyridine derivatives have been extensively documented against a range of human cancer cell lines. This activity is often linked to the enzyme inhibition and DNA interaction mechanisms described previously.

Derivatives of 3-ethyl-1,5-naphthyridin-2(1H)-one, which act as selective PARP-1 inhibitors, have shown potent antiproliferative effects. Compound 8m from this series inhibited the activity of BRCA mutant DLD-1 (colorectal adenocarcinoma) cells with an IC₅₀ of 4.82 nM. researchgate.net

Table 1: Antiproliferative Activity of 1,5-Naphthyridine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 3-Ethyl-1,5-naphthyridin-2(1H)-one | Compound 8m | DLD-1 (BRCA mutant) | 4.82 nM | PARP-1 Inhibition / DNA Trapping | researchgate.net |

| Indeno-1,5-naphthyridine | Not Specified | COLO 205 (Colon) | Active | Topoisomerase I Inhibition | nih.gov |

| Benzo[b] semanticscholar.orgnih.govnaphthyridine | Compound 162b | K562 (Leukemia) | 15.9 µM | Topoisomerase I Inhibition / DNA Binding | nih.gov |

| Benzo[b] semanticscholar.orgnih.govnaphthyridine | Compound 162b | HepG-2 (Liver) | 18.9 µM | Topoisomerase I Inhibition / DNA Binding | nih.gov |

| Dibenzo[c,h] semanticscholar.orgnih.govnaphthyridinedione | Imidazolylpropyl analog (20) | Not Specified (MGM value) | Low-micromolar | Topoisomerase I Inhibition | nih.gov |

Phenyl- and indeno-1,5-naphthyridine derivatives that function as Top1 inhibitors have demonstrated antiproliferative activity against human colon cancer cells (COLO 205). nih.gov Similarly, benzo[b] semanticscholar.orgnih.govnaphthyridine derivatives, such as compound 162b , have shown cytotoxicity against K562 (leukemia) and HepG-2 (hepatocellular carcinoma) cell lines with IC₅₀ values of 15.9 µM and 18.9 µM, respectively. nih.gov Natural alkaloids based on the 1,5-naphthyridine scaffold, like canthin-6-one, also exhibit notable anticancer properties against various human cancer cell lines. nih.gov The collective evidence underscores the significant potential of the 1,5-naphthyridine core structure in the development of novel antiproliferative agents.

Anti-parasitic Activity (e.g., Plasmodium falciparum, Plasmodium vivax)

The 1,5-naphthyridine scaffold has emerged as a significant pharmacophore in the development of novel anti-parasitic agents, particularly against Plasmodium species, the causative agents of malaria. Research has demonstrated that derivatives of this heterocyclic system exhibit potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.govnih.gov

A notable area of investigation involves the modification of existing antimalarial drugs, such as primaquine (B1584692). While primaquine is a key drug for the radical cure of P. vivax malaria, it is not effective against P. falciparum strains in vitro and carries a risk of serious side effects. nih.gov By replacing the quinoline (B57606) core of primaquine with a 1,5-naphthyridine moiety, researchers have developed novel analogues with potent in vitro antimalarial activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov It is hypothesized that altering the aromatic core of primaquine changes its mode of action, making the resulting 1,5-naphthyridine derivatives effective against P. falciparum. nih.gov

Further structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines have identified compounds with a dual mechanism of action. These derivatives not only inhibit Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for parasite survival, but also interfere with hemozoin formation, a vital process in the parasite's hemoglobin degradation pathway. acs.org The introduction of basic substituents at the 8-position of the 1,5-naphthyridine core led to compounds with improved physicochemical properties and high selectivity for the parasite's kinases over human lipid kinases. acs.org

In vitro testing of these 2,8-disubstituted analogues against the drug-sensitive P. falciparum NF54 strain revealed potent growth inhibitory activity. acs.org Notably, some of these compounds retained their activity against field isolates and lab-raised drug-resistant strains of P. falciparum. acs.org The dual-action nature of these 1,5-naphthyridine derivatives presents a promising strategy to combat drug-resistant malaria.

Beyond malaria, 1,5-naphthyridine derivatives have also shown potential as antileishmanial agents. Visceral leishmaniasis is another significant parasitic disease, and the current treatments have limitations. nih.gov Certain substituted 1,5-naphthyridine compounds have demonstrated excellent antileishmanial activity against Leishmania infantum promastigotes and amastigotes. nih.gov Some of these compounds exhibited activity comparable to the standard drug amphotericin B but with a higher selective index, indicating a better safety profile in vitro. nih.gov

The following table summarizes the in vitro antiplasmodial activity of selected 1,5-naphthyridine derivatives:

| Compound ID | Target | Organism | Assay | Activity (IC50) |

| 2,8-disubstituted-1,5-naphthyridines | PfPI4K, Hemozoin Formation | Plasmodium falciparum (NF54) | In vitro growth inhibition | Potent (specific values not detailed in source) |

| Primaquine Analogue (1,5-naphthyridine core) | Not specified | Plasmodium falciparum (W2, chloroquine-resistant) | In vitro antimalarial activity | Potent (specific values not detailed in source) |

In Vitro Studies on Antihistaminic Effects

While the primary focus of recent research on 1,5-naphthyridines has been on their anti-infective and anticancer properties, the broader class of naphthyridines, including the 1,8-naphthyridine isomers, has been investigated for antihistaminic effects. Histamine, a key mediator in allergic responses, acts through G-protein coupled receptors, including the H1 receptor. nih.gov Antagonism of the H1 receptor is a common strategy for treating allergic conditions. nih.gov

In silico and in vivo studies on 1,8-naphthyridine-3-carboxylic acid derivatives have shown their potential as H1 receptor antagonists. nih.gov These studies provide a basis for exploring the antihistaminic potential of other naphthyridine isomers, including the 1,5-naphthyridine scaffold. While direct in vitro studies focusing specifically on the antihistaminic effects of "Ethyl 1,5-naphthyridine-3-carboxylate" are not extensively reported in the provided context, the known bioactivity of the broader naphthyridine class suggests this as a potential area for future investigation.

The general pharmacophore for H1 receptor antagonists often includes a basic amino group connected to a lipophilic moiety. nih.gov The versatile chemistry of the 1,5-naphthyridine ring allows for the introduction of various substituents at different positions, which could be tailored to interact with the H1 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for 1,5-Naphthyridine Analogues

The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

SAR studies on 1,5-naphthyridine analogues have revealed that even minor changes in substitution patterns can lead to significant differences in biological activity. For instance, in the context of novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring were found to be critical for antibacterial activity. nih.gov Specifically, an alkoxy group (like methoxy) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, were identified as favorable for optimal activity and spectrum. nih.gov Conversely, substitutions on other carbons of the naphthyridine ring generally had a detrimental effect on the antibacterial potency. nih.gov

In the development of antimalarial agents, SAR studies on 2,8-disubstituted-1,5-naphthyridines highlighted the importance of basic substituents at the C-8 position for improving physicochemical properties and in vivo pharmacokinetics. acs.org Varying the substituents at both the C-2 and C-8 positions allowed for the fine-tuning of the compounds' dual inhibitory activity against PfPI4K and hemozoin formation. acs.org

The following table illustrates the impact of positional substitutions on the biological activity of 1,5-naphthyridine analogues:

| Scaffold | Position of Substitution | Favorable Substituents | Observed Effect on In Vitro Activity |

| 1,5-Naphthyridine (NBTI) | C-2 | Methoxy, Cyano | Optimal antibacterial activity and spectrum |

| 1,5-Naphthyridine (NBTI) | C-7 | Halogen, Hydroxyl | Optimal antibacterial activity and spectrum |

| 1,5-Naphthyridine (Antimalarial) | C-8 | Basic groups | Improved physicochemical and pharmacokinetic properties |

The design of 1,5-naphthyridine derivatives with specific biological activities relies on understanding and modulating their interactions with molecular targets. For instance, in the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy, a screening hit was optimized by introducing aminothiazole and pyrazole derivatives onto the 1,5-naphthyridine scaffold. nih.gov This led to potent and selective inhibitors of ALK5 autophosphorylation. nih.gov X-ray crystallography of a lead compound in complex with human ALK5 confirmed the binding mode that was initially proposed through docking studies, validating the design principles used. nih.gov

For NBTIs, the 1,5-naphthyridin-2-one scaffold has been a focus of SAR studies. The introduction of a cyanomethyl group at the N-1 position of a 7-fluoro-1,5-naphthyridin-2-one core resulted in a compound with improved potency and a broader antibacterial spectrum. nih.gov This highlights the importance of the N-1 substituent in modulating the interaction with bacterial DNA gyrase and topoisomerase IV. nih.gov

The design principles often involve creating specific hydrogen bonding interactions, optimizing hydrophobic contacts, and ensuring a favorable conformational arrangement of the molecule within the target's binding site. The planarity and aromaticity of the 1,5-naphthyridine ring system play a crucial role in these interactions. nih.gov Theoretical studies, such as DFT and TD-DFT calculations, can provide insights into the photophysical properties and electronic structure of these molecules, aiding in the rational design of new derivatives with desired biological activities. nih.gov

Computational Chemistry and Theoretical Modeling of Ethyl 1,5 Naphthyridine 3 Carboxylate

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a naphthyridine derivative, might interact with the active site of a biological target like a protein or enzyme.

Docking studies on naphthyridine derivatives reveal key interactions that stabilize the ligand-receptor complex. For instance, in studies of 1,8-naphthyridine-3-carboxylic acid derivatives designed as antimicrobial agents, molecular docking was performed against the DNA gyrase B subunit of Salmonella typhi (PDB: 4KRA) complexed with ciprofloxacin. ijpsonline.com The analysis showed that these compounds could act as covalent crosslinkers on the enzyme and intercalate with DNA. ijpsonline.com The interactions typically involve hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking with amino acid residues in the active site.

Similarly, in the development of new antihistaminic agents based on the 1,8-naphthyridine-3-carboxylic acid scaffold, molecular docking was used to explore the binding mode within the H1 receptor. nih.govresearchgate.net These simulations help identify the crucial amino acid residues that the naphthyridine core and its substituents interact with, guiding the synthesis of derivatives with improved activity. nih.govresearchgate.net

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a docking score. Lower (more negative) scores typically indicate a stronger, more favorable binding interaction. In the antimicrobial study of 1,8-naphthyridine (B1210474) derivatives, the docking simulations yielded C-score values that helped quantify the binding affinity to the DNA gyrase B target. ijpsonline.com These scores, combined with the analysis of the binding pose, provide a theoretical basis for the observed biological activity and allow for the ranking of potential drug candidates before their synthesis. ijpsonline.comresearchgate.net

Table 1: Representative Molecular Docking Data for Naphthyridine Derivatives

| Compound Class | Target Protein | PDB ID | Key Interactions Noted | Reported Score Metric |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid derivatives | DNA gyrase B (S. typhi) | 4KRA | Covalent crosslinking, intercalation | C-score |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations are employed to understand the electronic properties of naphthyridine derivatives, which are crucial for their reactivity and interactions. Studies on 1,8-naphthyridine derivatives have utilized DFT at the B3LYP/6-31G(d) level to calculate key electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net These calculated electronic properties are often correlated with the observed biological activity of the compounds. researchgate.netdntb.gov.ua

Table 2: Representative DFT-Calculated Electronic Properties for Naphthyridine Scaffolds

| Property | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Index of chemical reactivity and stability |

Computational methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For complex heterocyclic systems like naphthyridines, theoretical calculations can map out reaction pathways, identify transition states, and calculate activation energies. This provides a deeper understanding of synthetic routes, such as the cyclization steps involved in forming the naphthyridine core. nih.gov For example, understanding the energetics of the Gould-Jacobs reaction or intramolecular cyclizations can lead to optimized reaction conditions, improved yields, and the synthesis of novel derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Cheminformatics applies these and other computational methods to analyze large datasets of chemical information.

QSAR studies on naphthyridine derivatives have been successfully used to develop predictive models for their biological activities. In one such study, a robust QSAR model was developed for 1,8-naphthyridine derivatives as potential anticancer agents targeting topoisomerase II. dntb.gov.ua The model was generated using multiple linear regression and achieved a coefficient of determination (R²) of 0.6991, indicating a good correlation between the structural descriptors and the anticancer activity. dntb.gov.ua

These models use various molecular descriptors (e.g., topological, electronic, hydrophobic) to quantify features of the molecular structure. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. dntb.gov.ua

Correlation of Structural Descriptors with In Vitro Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the structural features of a molecule and its biological activity. For naphthyridine derivatives, various structural descriptors are analyzed to understand their influence on in vitro outcomes. These descriptors can be broadly categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

While specific QSAR studies exclusively focused on Ethyl 1,5-naphthyridine-3-carboxylate are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous naphthyridine cores, such as the well-studied 1,8-naphthyridine derivatives. nih.gov For instance, research on 1,8-naphthyridine-3-carboxylic acid derivatives has shown that substitutions at specific positions of the naphthyridine ring significantly impact their antimicrobial or anticancer activities. nih.govsigmaaldrich.com

A hypothetical QSAR study on a series of Ethyl 1,5-naphthyridine-3-carboxylate derivatives might involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized with variations at different positions of the 1,5-naphthyridine (B1222797) scaffold.

Biological Testing: The in vitro biological activity of each compound, such as the half-maximal inhibitory concentration (IC50) against a specific target, would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using specialized software.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be assessed using internal and external validation techniques.

Such a study could reveal, for example, that the presence of an electron-withdrawing group at a particular position enhances activity, while a bulky substituent at another position is detrimental. This information is crucial for the rational design of more potent analogs.

Table 1: Key Structural Descriptors and Their Potential Impact on Biological Activity

| Descriptor Category | Specific Descriptor | Potential Impact on Biological Activity |

| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the biological target. |

| Dipole Moment | Affects solubility and ability to cross cell membranes. | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |

| Steric | Molecular Weight | Can affect diffusion and binding to the target site. |

| Molecular Volume/Surface Area | Governs the fit of the molecule within the binding pocket of the target. | |

| Number of Rotatable Bonds | Influences conformational flexibility and entropy upon binding. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

Predictive Modeling for Novel Derivative Design and Optimization

Predictive modeling, informed by QSAR and other computational techniques like molecular docking, is a powerful strategy for the design of novel derivatives with improved properties. Starting from a lead compound like Ethyl 1,5-naphthyridine-3-carboxylate, predictive models can guide the modification of its structure to enhance potency, selectivity, and pharmacokinetic profiles.

Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a biological target. For example, if the target of a series of Ethyl 1,5-naphthyridine-3-carboxylate derivatives is a specific enzyme, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme's amino acid residues. This understanding allows for the rational design of new derivatives that can form stronger or additional interactions, leading to improved inhibitory activity.

The general workflow for predictive modeling in novel derivative design includes:

Target Identification and Validation: Identifying the biological target responsible for the desired therapeutic effect.

Lead Compound Docking: Docking Ethyl 1,5-naphthyridine-3-carboxylate into the active site of the target to understand its binding mode.

Virtual Library Design: Creating a virtual library of novel derivatives by making systematic modifications to the lead structure.

Virtual Screening: Docking the virtual library of compounds into the target's active site and scoring them based on their predicted binding affinity.

Selection and Synthesis: Selecting the most promising candidates for chemical synthesis and subsequent in vitro testing.

This iterative process of design, prediction, synthesis, and testing can significantly accelerate the lead optimization phase of drug discovery.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Design

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its success. Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties early in the design phase, allowing for the prioritization of compounds with favorable ADME characteristics. uni.lusigmaaldrich.com

Theoretical Bioavailability Assessments in Drug Design

Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation, is a key parameter in drug design. In silico models can predict bioavailability by integrating predictions for several underlying processes, including intestinal absorption and first-pass metabolism.

For Ethyl 1,5-naphthyridine-3-carboxylate and its derivatives, various computational tools can be used to estimate their potential for good oral bioavailability. These tools often rely on parameters such as:

Solubility: Predicted aqueous solubility is a crucial factor for absorption.

Permeability: Models like the Caco-2 cell permeability model are used to predict intestinal absorption.

Metabolic Stability: Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes in the liver helps in estimating the extent of first-pass metabolism.

By analyzing the predicted ADME properties of a series of derivatives, medicinal chemists can identify structural modifications that are likely to improve oral bioavailability.

Drug-Likeness and Lead Optimization Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for a successful oral drug. Several empirical rules and scoring functions have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being the most widely known. This rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is over 500, and the calculated logP is over 5.

In the lead optimization phase, computational tools are used to monitor these and other parameters to ensure that the designed derivatives remain within a "drug-like" chemical space. This helps to avoid "molecular obesity" and other issues that can lead to poor pharmacokinetic properties. ambeed.com

Table 2: Predicted In Silico ADME and Drug-Likeness Properties for Ethyl 1,5-naphthyridine-3-carboxylate

| Property | Predicted Value/Assessment | Implication for Drug Design |

| Molecular Weight | 218.22 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Consensus) | ~1.5 - 2.0 | Indicates good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good intestinal absorption and cell permeability |

| Oral Bioavailability Score | High | Indicates a high probability of good oral bioavailability |

| Lipinski's Rule of Five | No violations | Favorable drug-likeness profile |

Note: The values in this table are estimations based on computational models for the parent compound and may vary depending on the specific software and algorithm used. These predictions serve as a guide for further experimental validation.

The initial in silico assessment of Ethyl 1,5-naphthyridine-3-carboxylate suggests that it possesses a favorable drug-like profile, making it a promising starting point for the development of new therapeutic agents. Computational modeling will continue to be a vital tool in the optimization of its derivatives to achieve the desired potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Perspectives for Ethyl 1,5 Naphthyridine 3 Carboxylate

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

A primary objective for future research is the development of more efficient and environmentally benign synthetic methodologies for the 1,5-naphthyridine (B1222797) core. Traditional methods like the Skraup and Friedländer reactions, while foundational, often necessitate harsh conditions, toxic reagents, or expensive metal catalysts. nih.govresearchgate.netacs.org The future of synthesis for these compounds lies in the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Synthesis: This technology has been shown to significantly accelerate reaction rates and improve yields for various heterocyclic compounds, including naphthyridines, while being more energy-efficient. sphinxsai.com

Aqueous Synthesis: Moving away from organic solvents to water is a major goal for sustainable chemistry. rsc.org The development of water-soluble catalysts, such as choline (B1196258) hydroxide-based ionic liquids, has enabled the gram-scale synthesis of naphthyridines in water for the first time, representing a significant leap forward. acs.org

Reusable Catalysts: The use of solid acid catalysts like Nafion® NR50 offers an environmentally friendly alternative that can be easily recovered and reused, reducing waste and cost. mdpi.com

Domino and One-Pot Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without isolating intermediates enhances efficiency and atom economy. mdpi.com For instance, domino reactions involving catalysts like CuI/InCl₃ have been used to construct fused chromeno[4,3-b] rsc.orgmalayajournal.orgnaphthyridine systems in high yields under mild conditions. mdpi.com Similarly, copper-catalyzed Buchwald cyclization has been employed to create fused indolo[3,2,1-de] rsc.orgmalayajournal.orgnaphthyridine structures. mdpi.com

| Synthetic Strategy | Traditional Approach | Sustainable/Novel Alternative | Key Advantages of Alternative | Reference |

|---|---|---|---|---|

| Catalysis | Homogeneous metal catalysts, strong acids (e.g., H₂SO₄) | Reusable solid catalysts (e.g., Nafion® NR50), biocompatible ionic liquids (e.g., Choline Hydroxide) | Catalyst recovery and reuse, reduced toxicity, milder reaction conditions. | acs.orgmdpi.com |

| Solvent | High-boiling organic solvents (e.g., Dowtherm A) | Water, Ethanol (B145695) | Reduced environmental impact, lower cost, increased safety. | acs.orgrsc.org |

| Energy Input | Conventional heating, often requiring high temperatures for extended periods | Microwave irradiation | Rapid heating, shorter reaction times, often higher yields. | sphinxsai.com |

| Process Efficiency | Multi-step synthesis with isolation of intermediates | One-pot domino reactions, intramolecular cycloadditions | Higher atom economy, reduced waste, operational simplicity. | mdpi.comresearchgate.net |

Exploration of Underexplored Derivatization Positions on the Naphthyridine Scaffold

Much of the existing research on 1,5-naphthyridines has focused on substitutions at specific positions, driven by established synthetic routes and observed structure-activity relationships (SAR). For example, studies on novel bacterial topoisomerase inhibitors (NBTIs) have extensively explored substitutions at the C-2 and C-7 positions, revealing that only a narrow range of functional groups (like alkoxy at C-2 and halogen at C-7) are optimal for broad-spectrum antibacterial activity. nih.gov Similarly, research into dual inhibitors of Plasmodium falciparum has involved functionalization at the C-2 and C-8 positions. nih.gov

Future research should pivot towards systematically functionalizing less-investigated positions on the 1,5-naphthyridine ring, such as C-3, C-6, and the N-1 position of naphthyridinone analogs. nih.gov This exploration could unlock novel biological activities and intellectual property space.

Strategies to achieve this include:

Regioselective Metalation: The use of reagents like TMP₂Mg·2LiCl can induce regioselective magnesiation at the C-4 position, allowing for the introduction of various electrophiles. nih.gov This strategy can be expanded to target other positions, providing access to mono-, di-, tri-, or even tetra-substituted naphthyridines. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Stille) provide powerful tools for creating C-C bonds at specific positions, as demonstrated in the synthesis of 2-aryl-1,5-naphthyridines from 2-iodo-1,5-naphthyridine. nih.govresearchgate.net These methods can be adapted to other halogenated or activated positions.

Cycloaddition Reactions: Inter- and intramolecular cycloaddition processes, such as the Povarov reaction or aza-Diels-Alder reactions, can build the naphthyridine core while simultaneously installing substituents at positions that are difficult to access through classical methods. nih.govresearchgate.netmdpi.com

| Position | Exploration Status | Example of Known Substituents | Future Research Focus | Reference |

|---|---|---|---|---|

| C-2 | Well-Explored | Alkoxy (methoxy), Cyano (CN), Aryl groups, Amines | Novel bioisosteres and diverse functional groups for new biological targets. | nih.govnih.govnih.gov |

| C-3 | Moderately Explored | Carboxylate (as in the title compound), Carboxylic Acid, Benzylamide | Diversification of the carboxylate ester, introduction of novel pharmacophores. | mdpi.comuni.lu |

| C-4 | Well-Explored | Amino groups, Phenyl groups, Hydroxy (keto tautomer) | Targeted substitutions via regioselective metalation to modulate solubility and target binding. | nih.govmdpi.com |

| C-6 | Less Explored | Ethoxy, Oxo group in fused systems | Systematic introduction of substituents to understand impact on SAR. | mdpi.commdpi.com |

| C-7 | Well-Explored | Halogens (Fluoro, Chloro), Hydroxyl, Aryl groups | Exploration of substituents beyond halogens to fine-tune electronic properties and metabolic stability. | nih.govnih.gov |

| C-8 | Moderately Explored | Amino groups, various substituted amines | Introduction of diverse basic groups to explore new modes of action, e.g., antimalarials. | nih.govnih.gov |

Advanced Computational Design for Highly Targeted Molecular Interactions

The integration of computational chemistry into the drug discovery process has become indispensable, enabling a more rational and efficient approach to designing potent and selective molecules. beilstein-journals.orgfrontiersin.org For 1,5-naphthyridine research, advanced computational methods are crucial for navigating the vast chemical space and prioritizing synthetic efforts.

Future directions in this area include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking can predict how different 1,5-naphthyridine derivatives will bind. beilstein-journals.org This was successfully used to identify potent inhibitors of the TGF-β type I receptor (ALK5), where docking studies proposed a binding mode that was later confirmed by X-ray crystallography. colab.ws Docking simulations have also been used to validate the anticancer activity of oxazole-incorporated naphthyridines and to understand interactions with targets like PDK-1. malayajournal.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of protein-ligand complexes over time, offering a more dynamic picture than static docking poses. researchgate.net These simulations can help refine lead compounds by assessing the durability of key interactions.

Pharmacophore Modeling and QSAR: In the absence of a target structure, ligand-based methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be used. beilstein-journals.org These models are built from a series of known active compounds and can predict the activity of new, untested molecules, guiding the design of more potent analogs.

| Computational Method | Application in 1,5-Naphthyridine Research | Example Target/System | Outcome/Insight | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of novel derivatives. | TGF-β type I receptor (ALK5) | Identified key interactions and proposed a binding mode, later confirmed by X-ray crystallography. | colab.ws |

| Molecular Docking | Validating experimental anticancer activity and understanding interaction profiles. | Various cancer cell line targets | Demonstrated better interaction energy and binding profiles for the most potent compounds. | nih.gov |

| Molecular Docking | Investigating binding interactions with specific protein pockets. | PDK-1 (Anticancer Target) | Identified key hydrogen bonding interactions with Ala160, Ser160, and Thr222 in the PIF pocket. | malayajournal.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. | Mycobacterium tuberculosis protein targets | Confirmed stable and efficient binding energies for promising 1,8-naphthyridine (B1210474) hybrids. | researchgate.net |

Integration of Multidisciplinary Approaches in 1,5-Naphthyridine Research

The future success of 1,5-naphthyridine research will depend on the seamless integration of multiple scientific disciplines. The traditional linear process of synthesis followed by testing is being replaced by a more dynamic, collaborative model where insights from one field directly inform and guide the others in an iterative cycle. frontiersin.org

A modern, integrated workflow would involve:

Computational Chemistry: Initial design of novel 1,5-naphthyridine derivatives using docking, QSAR, or pharmacophore modeling. beilstein-journals.orgnih.gov

Synthetic Chemistry: Efficient, sustainable synthesis of the prioritized compounds using novel routes as described in section 7.1. nih.govmdpi.com

Biological Screening: High-throughput screening of the synthesized library against a panel of biological targets to identify hits.

Structural Biology: Determination of the X-ray crystal structures of hit compounds in complex with their protein targets to provide precise, atomic-level understanding of the binding interactions. colab.ws

Medicinal Chemistry: Using the SAR data from screening and the structural insights from crystallography, medicinal chemists can refine the lead compounds, feeding this information back into the computational design phase to start the next optimization cycle. nih.gov

This integrated approach, combining computational design, advanced synthesis, and empirical biological and structural data, represents the most powerful strategy for unlocking the full therapeutic potential of Ethyl 1,5-naphthyridine-3-carboxylate and the broader family of 1,5-naphthyridine compounds. frontiersin.org

Q & A

Q. What are the established synthetic routes for Ethyl 1,5-Naphthyridine-3-Carboxylate, and what reaction conditions are critical for optimizing yield?

Ethyl 1,5-naphthyridine-3-carboxylate derivatives are synthesized via multi-step strategies. For example:

- Dehydrogenation of dihydro precursors : Ethyl 6-p-fluorophenoxy-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes dehydrogenation using KMnO₄ in acetone to yield the aromatic ester (97% yield) .

- Suzuki-Miyaura coupling and Cu-catalyzed amidation : Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate serves as a precursor for constructing canthinone derivatives via sequential Pd- and Cu-catalyzed reactions . Critical factors include solvent choice (e.g., acetone for oxidative dehydrogenation), catalyst loading, and temperature control to avoid side reactions.

Q. How can researchers characterize Ethyl 1,5-Naphthyridine-3-Carboxylate derivatives using spectroscopic techniques?

- ¹H NMR : Key diagnostic signals include aromatic protons (δ 8.0–9.5 ppm) and ethyl ester groups (quartet at δ 4.3–4.5 ppm, triplet at δ 1.3–1.5 ppm) .

- LRMS (Low-Resolution Mass Spectrometry) : Molecular ion peaks (e.g., m/z 475.3 for C₂₇H₃₄N₆O₂⁺) confirm molecular weight and fragmentation patterns .

- Purity assessment : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended, with purity >95% as a benchmark for biological studies .

Q. What precautions are necessary for handling Ethyl 1,5-Naphthyridine-3-Carboxylate in the laboratory?

- Storage : Store in tightly sealed containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Decomposition risks : Heating may release toxic fumes (e.g., NOₓ, CO); use fume hoods and personal protective equipment (PPE) .

- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How do structural modifications of Ethyl 1,5-Naphthyridine-3-Carboxylate impact its biological activity, particularly in targeting DYRK1A for β-cell replication?

- Substituent effects : Derivatives with trans-cyclohexylamino or piperidinyl groups (e.g., compound 35) show enhanced potency due to improved binding to DYRK1A’s hydrophobic pocket .

- Electron-withdrawing groups : Chloro and hydroxyl substituents at the 6-position (e.g., compound 28) increase stability and cellular uptake, as evidenced by LRMS and cytotoxicity assays .

- Methodological validation : Use kinase inhibition assays (IC₅₀ values) and β-cell proliferation models (e.g., human islet cultures) to correlate structure-activity relationships (SAR) .

Q. What mechanistic insights explain the reactivity of Ethyl 1,5-Naphthyridine-3-Carboxylate in nucleophilic substitution and oxidation reactions?

- Nucleophilic aromatic substitution : The 4-chloro derivative (e.g., ethyl 4-chloro-1,5-naphthyridine-3-carboxylate) reacts with amines under mild conditions (e.g., Et₃N, dioxane, 20°C) due to electron-deficient naphthyridine cores .

- Oxidative dehydrogenation : MnO₂ or KMnO₄ oxidizes dihydro intermediates to aromatic systems, with reaction monitoring via TLC or UV-Vis spectroscopy to track progress .

Q. How can researchers address contradictions in stability data for Ethyl 1,5-Naphthyridine-3-Carboxylate under varying pH and temperature conditions?

- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC for hydrolytic byproducts (e.g., carboxylic acids) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures, while thermogravimetric analysis (TGA) quantifies mass loss .

- Contradiction resolution : Cross-validate findings using multiple techniques (e.g., NMR for structural integrity post-degradation) .

Q. What strategies optimize the regioselectivity of Ethyl 1,5-Naphthyridine-3-Carboxylate in cross-coupling reactions?

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos ligands enhance Suzuki-Miyaura coupling at the 4- or 6-positions .

- Directing groups : Temporary protecting groups (e.g., Boc on amines) steer reactivity to specific sites, followed by deprotection under mild acidic conditions .

- Computational modeling : Density functional theory (DFT) predicts electron density distribution to guide synthetic planning .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |